N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide: is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method includes the halogenation of the imidazo[1,2-b]pyridazine core followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of halogenating agents such as iodine monochloride and acylating agents like acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide is used as a building block in organic synthesis to create more complex heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-chloro-3-nitroimidazo[1,2-b]pyridazine
- 3-bromoimidazo[1,2-b]pyridazine
- N-(pyridin-2-yl)amides
Uniqueness: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN4O/c1-4(15)11-8-7(10)14-6(12-8)3-2-5(9)13-14/h2-3H,1H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFRGLHEJIIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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